molecular formula C18H19ClFNO3 B2603248 2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1795419-42-9

2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B2603248
CAS No.: 1795419-42-9
M. Wt: 351.8
InChI Key: JDOUPVAYQGXURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chloro-fluorophenyl moiety (2-chloro-6-fluorophenyl) linked to an acetamide backbone, with a branched N-substituent containing two methoxy groups (2-methoxy-2-(2-methoxyphenyl)ethyl). Its design combines halogenated aromatic rings and methoxy substituents, elements common in herbicides (e.g., Alachlor, Metolachlor) and bioactive molecules (e.g., anticancer agents) .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO3/c1-23-16-9-4-3-6-12(16)17(24-2)11-21-18(22)10-13-14(19)7-5-8-15(13)20/h3-9,17H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOUPVAYQGXURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CC2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form an intermediate compound.

    Substitution Reaction: The intermediate undergoes a substitution reaction with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance its ability to bind to target proteins or enzymes, potentially inhibiting their activity. The methoxy groups may contribute to its solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

Compound Name Key Substituents Biological Activity Synthesis Method (if available)
Target Compound 2-chloro-6-fluorophenyl; 2-methoxy-2-(2-methoxyphenyl)ethyl Not explicitly stated Likely involves coupling of substituted phenyl groups to acetamide backbone (analogous to )
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl; methoxymethyl Herbicide (ACCase inhibitor) Nucleophilic substitution
Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide) 2-ethyl-6-methylphenyl; (S)-1-methoxypropan-2-yl Herbicide (stereochemistry-dependent) Asymmetric synthesis
N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) 2-methoxyphenyl; 4-piperidin-1-ylquinazoline-2-sulfonyl Anticancer (MTT assay) Sulfonylation and amide coupling
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (8) 2-methoxyphenyl; 6-trifluoromethylbenzothiazole Patent example (activity unspecified) Microwave-assisted synthesis

Key Observations :

  • Halogen vs. Methoxy Substitutions : The target’s chloro-fluoro combination may enhance electronegativity and binding affinity compared to purely chloro-substituted analogs like Alachlor .
  • Stereochemical Influence : Unlike Metolachlor, where the (S)-enantiomer is herbicidally active, the target’s methoxy groups lack stereochemical data, necessitating further enantiomeric evaluation .
  • Pharmacological Potential: The 2-methoxyphenyl group in compound 39 () correlates with anticancer activity, suggesting the target’s analogous substituent may confer similar properties .

Pharmacokinetic and Toxicological Profiles

  • Herbicidal Compounds : Alachlor and Metolachlor exhibit moderate mammalian toxicity (e.g., Metolachlor: EPA Toxicity Class III), with metabolism involving oxidative dealkylation . The target’s fluorine atom may alter metabolic stability compared to chloro analogs.
  • Anticancer Agents : Compound 39 showed IC50 values in the µM range against HCT-116 and MCF-7 cells . The target’s fluorophenyl group could improve membrane permeability or target selectivity.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClFNO3C_{18}H_{19}ClFNO_3, with a molecular weight of approximately 293.72 g/mol . The compound features a complex structure characterized by:

  • Chloro and Fluoro Groups : These enhance binding affinity to biological targets.
  • Methoxy Substituents : Improve solubility and bioavailability.

Structural Formula

IUPAC Name 2(2chloro6fluorophenyl)N[2methoxy2(2methoxyphenyl)ethyl]acetamide\text{IUPAC Name }this compound

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-chloro-6-fluorophenylacetic acidChloro and fluoro groupsLacks methoxy groups
2-chloro-6-fluoro-3-methoxyphenylboronic acidChloro and fluoro groups with boronic acid functionalityDifferent reactivity profile due to boron
N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamideSimilar acetamide structureVariations in methoxy positioning affect properties

The biological activity of this compound is primarily attributed to its interaction with specific proteins or enzymes. The presence of chloro and fluoro substituents enhances its ability to bind to target sites, potentially inhibiting their activity. The methoxy groups facilitate transport within biological systems, enhancing the compound's efficacy.

Research Findings

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Properties : Preliminary research suggests potential anticancer effects, particularly against certain types of cancer cells. The mechanism may involve apoptosis induction and cell cycle arrest.
  • Pharmaceutical Applications : As a pharmaceutical intermediate, it shows promise in the synthesis of more complex therapeutic agents.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results demonstrated a notable inhibition zone, indicating effective antimicrobial action.
  • Anticancer Research : In vitro studies on cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : Reaction of 2-chloro-6-fluoroaniline with acetic anhydride.
  • Substitution Reaction : The intermediate undergoes substitution with 2-methoxyphenylboronic acid in the presence of a palladium catalyst.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.